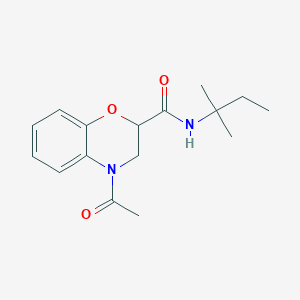![molecular formula C14H21NOS B7515715 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one, also known as EPT, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. EPT is a synthetic compound that belongs to the class of thienopyridines and has been extensively studied for its unique properties and potential applications in various fields.
作用機序
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's activity. The α7 receptor is involved in various physiological processes such as learning, memory, and attention. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to improve cognitive function in animal models and has the potential to be used as a therapeutic agent for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance synaptic plasticity, and increase the release of neurotransmitters such as acetylcholine and glutamate. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one in scientific research is its high affinity for the α7 nicotinic acetylcholine receptor, which makes it an excellent tool for studying the receptor's function. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is also relatively easy to synthesize and has a high yield and purity. However, one of the limitations of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one. One of the primary areas of research is the development of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one-based drugs for the treatment of neurological disorders. Another area of research is the investigation of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one's potential as a cognitive enhancer and its effects on memory and learning. Additionally, the development of more potent and selective α7 nicotinic acetylcholine receptor modulators is an area of ongoing research.
In conclusion, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been extensively studied for its unique properties and potential therapeutic benefits in neurological disorders. Further research is needed to fully understand the potential of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one and its applications in various fields.
合成法
The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by the addition of 3-methyl-2-butanone. The reaction yields 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one as a yellow solid with a high yield and purity. The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been optimized to produce large quantities of the compound for research purposes.
科学的研究の応用
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-4-12-11-6-8-17-13(11)5-7-15(12)14(16)9-10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYZJXYGVKCKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)CC(C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





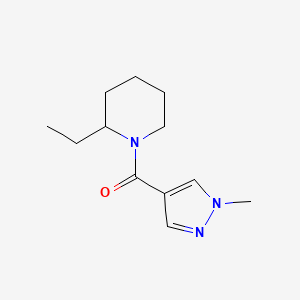



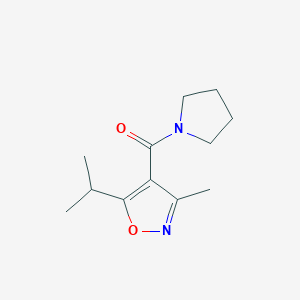

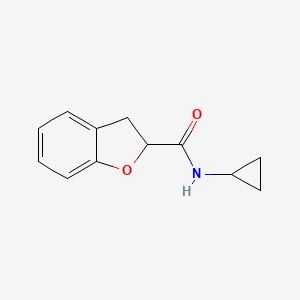
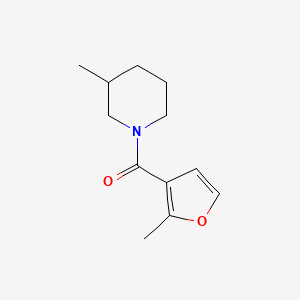
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
